

"Antiparasitic agent-23" application in agricultural pest control

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Compound of Interest

Compound Name: Antiparasitic agent-23

Cat. No.: B10803881

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Application Notes: Antiparasitic Agent-23

Introduction

Antiparasitic agent-23 is a novel, synthetically derived compound demonstrating significant potential for the control of a broad spectrum of agricultural pests, particularly those within the order Lepidoptera. Its unique mechanism of action, which targets a previously unexploited biochemical pathway in insects, suggests a low probability of cross-resistance with existing classes of insecticides. These application notes provide a comprehensive overview of its biological activity, preliminary efficacy data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

Antiparasitic agent-23 functions as a potent and selective antagonist of the octopamine receptor (OA2) in targeted pest species. This G-protein coupled receptor is integral to the modulation of several critical physiological processes in insects, including neurotransmission, metabolism, and muscle contraction. By inhibiting the binding of octopamine, **Antiparasitic agent-23** disrupts the normal functioning of the insect's nervous system, leading to paralysis and subsequent mortality. The high selectivity of **Antiparasitic agent-23** for insect OA2 receptors over vertebrate adrenergic receptors contributes to its favorable toxicological profile in non-target organisms.

Data Presentation

Table 1: In Vitro Efficacy of **Antiparasitic Agent-23** Against Key Lepidopteran Pests

Pest Species	Target Receptor	IC50 (nM)
Spodoptera frugiperda (Fall Armyworm)	OA2	12.5
Helicoverpa armigera (Cotton Bollworm)	OA2	28.3
Plutella xylostella (Diamondback Moth)	OA2	8.7

Table 2: Comparative Efficacy of **Antiparasitic Agent-23** in Leaf-Dip Bioassays

Pest Species	Antiparasitic Agent-23 LC50 (µg/mL)	Cypermethrin LC50 (µg/mL)
Spodoptera frugiperda	0.8	15.2
Helicoverpa armigera	1.5	22.8
Plutella xylostella	0.4	9.5

Experimental Protocols

1. Receptor Binding Assay

- Objective: To determine the binding affinity of **Antiparasitic agent-23** to the target octopamine receptor.
- Materials:
 - Membrane preparations from Sf9 cells expressing the target OA2 receptor.
 - Radiolabeled ligand (e.g., [3H]-octopamine).

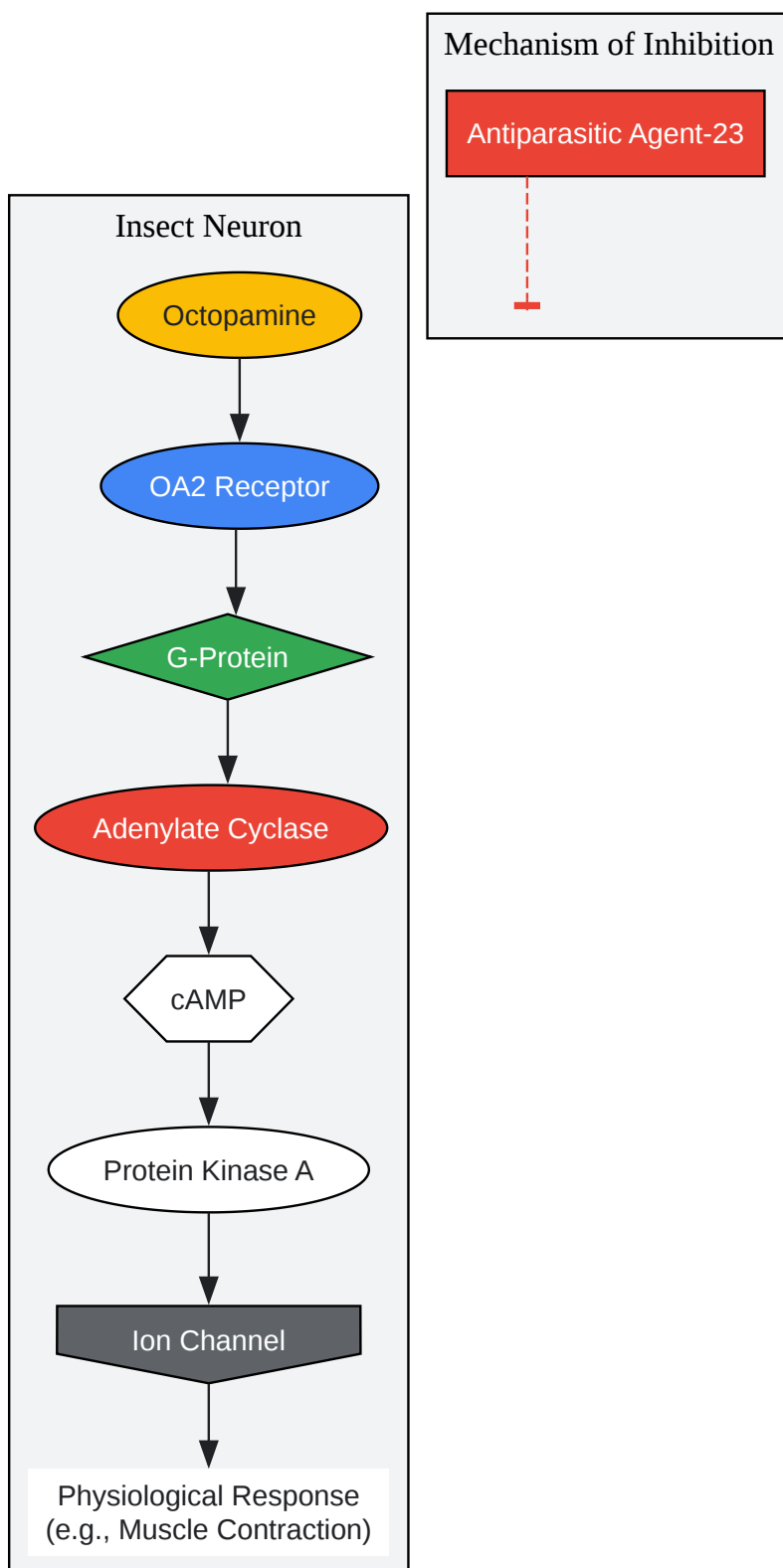
- **Antiparasitic agent-23.**
- Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Glass fiber filters.
- Scintillation counter.
- Procedure:
 - Incubate the membrane preparations with varying concentrations of **Antiparasitic agent-23** and a fixed concentration of the radiolabeled ligand.
 - Allow the binding to reach equilibrium.
 - Separate the bound and free radioligand by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold binding buffer to remove non-specific binding.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

2. Leaf-Dip Bioassay

- Objective: To assess the contact and ingestion toxicity of **Antiparasitic agent-23** to target pests.
- Materials:
 - Host plant leaves (e.g., cotton, cabbage).
 - **Antiparasitic agent-23** formulated as an emulsifiable concentrate.
 - Surfactant (e.g., Triton X-100).
 - Second or third instar larvae of the target pest.
 - Petri dishes with moistened filter paper.

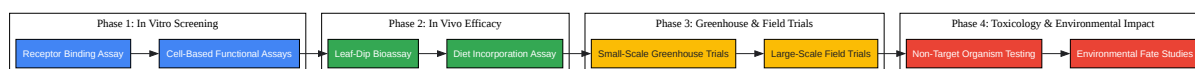
- Procedure:
 - Prepare a series of dilutions of **Antiparasitic agent-23** in distilled water containing a surfactant.
 - Dip host plant leaves into each dilution for 10-15 seconds.
 - Allow the leaves to air dry.
 - Place one treated leaf in each petri dish.
 - Introduce a known number of larvae (e.g., 10) into each petri dish.
 - Seal the petri dishes and incubate at a controlled temperature and humidity.
 - Assess larval mortality at 24, 48, and 72 hours post-treatment.
 - Calculate the LC50 value using probit analysis.

Mandatory Visualization



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Caption: Proposed signaling pathway of octopamine in insect neurons and the inhibitory action of **Antiparasitic agent-23**.



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Caption: General experimental workflow for the evaluation of **Antiparasitic agent-23**.

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